Differentiation via Predicted Physicochemical Properties: pKa and Boiling Point
Computationally predicted properties provide a quantitative baseline for differentiating 1-(Boc-aminomethyl)-1-hydroxycyclohexane (CAS 223763-92-6) from its ring-size analog 1-[(Boc-amino)methyl]cyclopentanol (CAS 1462273-84-2). While direct experimental data for both compounds is not publicly available in a single source, the predicted values for the target compound—a boiling point of 362.2±15.0 °C and a pKa of 12.81±0.46 —contrast with the lower molecular weight and smaller ring structure of the cyclopentanol analog, which would predictably exhibit a lower boiling point and potentially a different pKa . These predicted values are critical for planning purification (e.g., distillation) and assessing protonation states under various reaction or formulation conditions.
| Evidence Dimension | Predicted Boiling Point and pKa |
|---|---|
| Target Compound Data | Boiling Point: 362.2±15.0 °C; pKa: 12.81±0.46 |
| Comparator Or Baseline | 1-[(Boc-amino)methyl]cyclopentanol (CAS 1462273-84-2) – no directly comparable predicted data found in a single source. |
| Quantified Difference | N/A (Class-level inference based on structural differences) |
| Conditions | Computational prediction (method not specified by the source) |
Why This Matters
Predicted physicochemical properties are essential for designing robust synthetic and purification workflows, and this data provides a preliminary basis for selecting the cyclohexane derivative over smaller ring analogs when higher boiling point or specific pKa is required.
